2,4-Diamino-6-methylpyrimidine-5-carbonitrile

Catalog No.
S13418258
CAS No.
7466-13-9
M.F
C6H7N5
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diamino-6-methylpyrimidine-5-carbonitrile

CAS Number

7466-13-9

Product Name

2,4-Diamino-6-methylpyrimidine-5-carbonitrile

IUPAC Name

2,4-diamino-6-methylpyrimidine-5-carbonitrile

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C6H7N5/c1-3-4(2-7)5(8)11-6(9)10-3/h1H3,(H4,8,9,10,11)

InChI Key

ROEHHIZFOGEJRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)C#N

2,4-Diamino-6-methylpyrimidine-5-carbonitrile is a heterocyclic organic compound classified within the pyrimidine family. This compound features a six-membered aromatic ring containing two amino groups at positions 2 and 4, a methyl group at position 6, and a cyano group at position 5. Its molecular formula is C6H8N4C_6H_8N_4, and it is known for its diverse chemical reactivity and biological significance.

  • Oxidation: This involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: This entails the addition of hydrogen or the removal of oxygen, typically using sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: In this reaction, one functional group is replaced by another, often facilitated by halogens or nucleophiles .

The products formed from these reactions depend on the specific conditions and reagents used, leading to various derivatives with altered functional groups.

The compound exhibits significant biological activity, particularly in medicinal chemistry. It has been shown to inhibit dihydrofolate reductase in Mycobacterium tuberculosis, which is crucial for nucleotide synthesis. This inhibition leads to bacterial cell death, making it a potential candidate for anti-tubercular therapies . Additionally, it has been investigated for its role in enzyme inhibition and protein-ligand interactions in various biological systems.

Several synthesis methods have been developed for 2,4-diamino-6-methylpyrimidine-5-carbonitrile:

  • Nucleophilic Substitution: This method typically involves treating appropriate precursors with sodium hydride in dry dimethyl sulfoxide to generate nucleophiles that react with pyrimidine derivatives.
  • Multi-component Reactions: Recent advancements have introduced green synthesis protocols using metal-organic frameworks as catalysts, enhancing yield and efficiency .
  • One-pot Reactions: Efficient one-pot synthesis techniques have also been reported, allowing for rapid production of derivatives under mild conditions .

2,4-Diamino-6-methylpyrimidine-5-carbonitrile has several applications:

  • Pharmaceuticals: It serves as a building block for synthesizing more complex pyrimidine derivatives used in drug development.
  • Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides due to its biological activity.
  • Research: It plays a role in biochemical studies focusing on enzyme inhibition and molecular interactions .

Interaction studies involving 2,4-diamino-6-methylpyrimidine-5-carbonitrile have provided insights into its binding mechanisms with various biological targets. For instance, molecular docking studies have revealed its potential as a chemosensor for detecting heavy metals like mercury ions . These studies highlight the compound's versatility in both analytical chemistry and biochemistry.

Several compounds share structural similarities with 2,4-diamino-6-methylpyrimidine-5-carbonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2,4-DiaminopyrimidineLacks cyano group; has only amino groupsUsed primarily in cancer research
2-Amino-4-hydroxy-6-methylpyrimidineHydroxyl group replaces one amino groupExhibits different biological activities
6-Methylpyrimidine-2,4-diamineSimilar amino substitution but different ring structurePotentially less reactive than carbonitrile derivative

The uniqueness of 2,4-diamino-6-methylpyrimidine-5-carbonitrile lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

149.07014524 g/mol

Monoisotopic Mass

149.07014524 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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